Dexamethasone 21-O-b-D-galactopyranose

Description

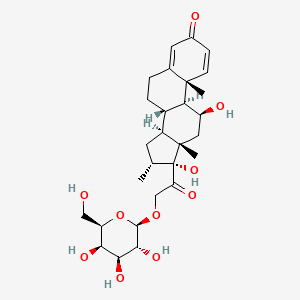

Dexamethasone 21-O-β-D-galactopyranose is a synthetic derivative of dexamethasone, a potent glucocorticoid, modified by the conjugation of β-D-galactopyranose at the 21-hydroxyl position. This glycosylation aims to enhance solubility, alter pharmacokinetics, or enable targeted delivery, as seen in other steroid-glycoside conjugates .

Properties

Molecular Formula |

C28H40O10 |

|---|---|

Molecular Weight |

536.6 g/mol |

IUPAC Name |

(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-10,13,16-trimethyl-17-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C28H40O10/c1-13-8-17-16-5-4-14-9-15(30)6-7-26(14,2)21(16)18(31)10-27(17,3)28(13,36)20(32)12-37-25-24(35)23(34)22(33)19(11-29)38-25/h6-7,9,13,16-19,21-25,29,31,33-36H,4-5,8,10-12H2,1-3H3/t13-,16+,17+,18+,19-,21-,22+,23+,24-,25-,26+,27+,28+/m1/s1 |

InChI Key |

RLRXQMJHZJQYDR-NAZUKHBISA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)C)O)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)COC5C(C(C(C(O5)CO)O)O)O)O)C)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Dexamethasone 21-O-β-D-galactopyranose is distinguished by its galactose unit linked via a β-glycosidic bond at the 21-O position. Key structural analogs include:

Key Observations:

- Sugar Linkage and Polarity: The β-D-galactopyranosyl group increases hydrophilicity compared to non-glycosylated dexamethasone, similar to glucuronide conjugates (e.g., Estriol 3-O-Sulfate 16-O-β-D-Glucuronide) . However, glucuronides are typically more polar due to their acidic carboxyl group, favoring urinary excretion, whereas galactosides may exhibit different tissue tropism.

- Functional Groups: The absence of an N-acetyl group (cf. ) or sulfate (cf. ) in Dexamethasone 21-O-β-D-galactopyranose suggests distinct metabolic stability and enzymatic recognition.

Pharmacokinetic and Stability Considerations

- Metabolism: Unlike glucuronides, which are cleaved by β-glucuronidases in specific tissues, galactosides may be processed by galactosidases in the liver or gut, modulating release of the active steroid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.